An In-depth Technical Guide to Mal-NH-PEG12-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Mal-NH-PEG12-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-PEG12-CH2CH2COOPFP ester is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that functions as a heterobifunctional crosslinker.[1] Its unique architecture, featuring a maleimide (B117702) group at one terminus and a pentafluorophenyl (PFP) ester at the other, connected by a 12-unit polyethylene glycol (PEG) spacer, makes it a valuable tool in the fields of bioconjugation, drug delivery, and the development of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][][4][5]
The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can mitigate aggregation and improve pharmacokinetic properties.[4] The terminal functional groups offer orthogonal reactivity, allowing for the sequential and controlled conjugation of two different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the PFP ester is a highly reactive group for forming stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues or N-termini of proteins.[6][7] PFP esters are known to be less susceptible to hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[7]
Physicochemical Properties
A summary of the key quantitative data for Mal-NH-PEG12-CH2CH2COOPFP ester is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C40H59F5N2O17 | [1] |
| Molecular Weight | 934.89 g/mol | [1] |
| CAS Number | 2136296-33-6 | [1] |
| Appearance | Viscous liquid or white solid | [1] |
| Storage Conditions | Store at ≤ -20 °C, desiccated | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents (DMSO, DMF); can be diluted into aqueous buffers | |
| Reactive Towards | Primary and secondary amines (PFP ester); Sulfhydryl groups (Maleimide) | [6] |
Core Applications and Reaction Chemistry
The primary utility of Mal-NH-PEG12-CH2CH2COOPFP ester lies in its ability to link two different biomolecules or a biomolecule and a small molecule. This is particularly relevant in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs): In this application, the linker connects a monoclonal antibody to a potent cytotoxic drug.[] The PFP ester end can react with lysine residues on the antibody, while the maleimide end can be conjugated to a thiol-containing drug or a drug derivative. The PEG12 spacer helps to improve the solubility and stability of the final ADC.[8]
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][10] Mal-NH-PEG12-CH2CH2COOPFP ester can serve as the linker connecting a ligand that binds the target protein to a ligand that binds the E3 ligase.[4] The length and flexibility of the PEG12 chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
Reaction Chemistry
The conjugation process involves two orthogonal reactions:
-
Amine-PFP Ester Reaction: The PFP ester reacts with primary or secondary amines to form a stable amide bond. This reaction is typically carried out in a pH range of 7-9. The pentafluorophenol (B44920) is released as a byproduct.
-
Thiol-Maleimide Reaction (Michael Addition): The maleimide group reacts with a sulfhydryl group to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5.
Experimental Protocols
The following is a representative two-step protocol for conjugating an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing small molecule.
Materials:
-
Mal-NH-PEG12-CH2CH2COOPFP ester
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Desalting column
Procedure:
Step 1: Reaction of PFP Ester with Protein-NH2
-
Equilibrate the vial of Mal-NH-PEG12-CH2CH2COOPFP ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the linker in a minimal volume of anhydrous DMSO or DMF.
-
Prepare a solution of the Protein-NH2 in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer. This results in the activated protein (Protein-NH-PEG12-Maleimide).
Step 2: Reaction of Maleimide with Molecule-SH
-
Immediately add the Molecule-SH to the solution of the activated protein from Step 1. A 1.5- to 5-fold molar excess of the Molecule-SH over the protein is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted Molecule-SH and other byproducts.
Characterization:
The final conjugate can be characterized by methods such as SDS-PAGE to confirm the increase in molecular weight, UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and mass spectrometry for precise mass determination.
Visualizations
Caption: Chemical structure of Mal-NH-PEG12-CH2CH2COOPFP ester.
Caption: Experimental workflow for a two-step bioconjugation reaction.
Caption: Logical relationship in the formation of an Antibody-Drug Conjugate (ADC).
Caption: Logical relationship in the synthesis of a PROTAC molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. purepeg.com [purepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 6. Mal-amido-PEG12-TFP ester, 1431295-77-0 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
